
Aphidicolin
概要
説明
Aphidicolin is a tetracyclic diterpene antibiotic isolated from the fungus Cephalosporium aphidicola. It possesses antiviral and antimitotic properties and is known for its ability to inhibit eukaryotic nuclear DNA replication by blocking the cell cycle at the early S phase. This compound specifically inhibits DNA polymerase Alpha and Delta in eukaryotic cells and some viruses, such as vaccinia and herpesviruses .
準備方法
Synthetic Routes and Reaction Conditions: Aphidicolin can be synthesized through a series of stereocontrolled reactions. One efficient method involves the use of palladium-catalyzed carbonylation of an enol triflate derived from acetonide 17-nor ketone, followed by stereoselective epoxidation of the resultant α,β-unsaturated ester . The synthesis process requires precise control of reaction conditions to ensure the correct stereochemistry of the final product.
Industrial Production Methods: Industrial production of this compound typically involves fermentation using the fungus Cephalosporium aphidicola or other related fungi. The fermentation process is optimized to maximize the yield of this compound, which is then extracted and purified for use in various applications .
化学反応の分析
Key Functional Groups and Reactivity
Aphidicolin contains four hydroxyl groups (3-OH, 16-OH, 17-OH, 18-OH) critical for its inhibitory activity:
-
17-OH and 18-OH : Form hydrogen bonds with Pol α's Tyr865, Asn954, and Gly958, stabilizing its binding to the enzyme . Acetylation or removal of these groups reduces inhibitory activity by >10-fold .
-
3-OH : Modest impact on activity; removal (3-deoxy) or oxidation (3-oxo) reduces inhibition 3–10-fold . Inversion to 3β-OH causes steric clashes with the displaced template guanine, abolishing activity .
-
16-OH : Does not directly interact with Pol α but is a target for solubility-enhancing modifications (e.g., phosphate coupling) .
Structural Modifications and Effects
Over 50 derivatives have been synthesized, with most losing activity due to conformational disruptions. Key examples include:
Mechanism of DNA Polymerase Inhibition
This compound binds Pol α in a ternary complex (Pol α–DNA–this compound) , competing with dNTPs through noncompetitive or mixed inhibition kinetics . Key interactions include:
-
Hydrophobic pocket binding : Between the palm domain and fingers domain helix, displacing the template guanine by 118° .
-
dCTP selectivity : Inhibits dCTP incorporation (Ki = 0.2 μM) 10-fold more effectively than dATP/dGTP due to steric compatibility with guanine .
Proposed Solubility-Enhancing Modifications
To address this compound’s low solubility (a barrier to clinical use ), structural insights suggest:
-
O16 derivatization : Covalent coupling with di-/triphosphate groups to improve solubility and affinity .
-
C12 linker attachment : Enables targeted delivery to cancer-specific DNA sequences .
Impact on Cell Cycle and Apoptosis
-
S-phase arrest : Blocks DNA replication by inhibiting Pol α/δ, synchronizing cells at G1/S .
-
Apoptosis potentiation : Enhances cytotoxicity of arabinosyl nucleosides in leukemia cells .
Structural Insights from Crystallography
The crystal structure of Pol α–this compound–DNA ternary complex (PDB: 4Q48) reveals:
科学的研究の応用
Cell Cycle Synchronization
Aphidicolin is widely used to synchronize cell cultures, particularly in mammalian systems. By arresting cells at the G1/S boundary, researchers can ensure uniformity in cell cycle stages for subsequent experiments. This application has been demonstrated in various species, including porcine and murine embryos .
Table 1: Summary of Studies Using this compound for Cell Synchronization
Gene Editing Enhancement
Recent studies have explored this compound's role in enhancing gene editing techniques, particularly in conjunction with CRISPR/Cas9 systems. By delaying DNA replication, this compound provides a larger window for CRISPR components to induce targeted modifications before the cell progresses through the cycle . This approach has shown promise in reducing mosaicism rates in genetically modified embryos.
Case Study: Reducing Mosaicism in Porcine Embryos
- Objective : To assess whether this compound could lower mosaicism rates post-CRISPR/Cas9 treatment.
- Method : Porcine zygotes were treated with varying concentrations of this compound during CRISPR/Cas9 application.
- Results : A significant reduction in mosaicism was observed without compromising embryo quality .
Cancer Therapy
This compound's ability to inhibit DNA repair mechanisms has been exploited in cancer therapy, particularly in enhancing the efficacy of purine analogs like fludarabine and cladribine in chronic lymphocytic leukemia (CLL) patients. By impeding DNA repair pathways, this compound sensitizes cancer cells to these treatments, leading to increased apoptosis .
Table 2: Clinical Studies on this compound's Efficacy in Cancer Treatment
作用機序
Aphidicolin exerts its effects by selectively inhibiting DNA polymerase Alpha and Delta, which are essential for DNA replication in eukaryotic cells. By binding to the active site of these enzymes, this compound prevents the elongation of the DNA strand, effectively blocking DNA synthesis and halting cell proliferation . This inhibition occurs during the S phase of the cell cycle, leading to cell cycle arrest .
類似化合物との比較
Aphidicolin is unique among tetracyclic diterpenes due to its specific inhibition of DNA polymerase Alpha and Delta. Similar compounds include this compound derivatives such as this compound-17-monoacetate and this compound-17-glycinate hydrochloride, which have been studied for their antileishmanial and antiparasitic activities . Other related compounds include inflatin A, inflatin B, and gulypyrone A, which share structural similarities with this compound but differ in their biological activities .
生物活性
Aphidicolin is a natural tetracyclic diterpenoid derived from the fungus Cephalosporium aphidicola. It is primarily recognized for its potent inhibitory effects on DNA replication, specifically targeting B-family DNA polymerases. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic implications, and limitations based on recent research findings.
This compound functions as a specific inhibitor of DNA polymerases α, δ, and ε, which are crucial for DNA replication in eukaryotic cells. Its binding at or near the nucleotide-binding site of these polymerases halts DNA synthesis by preventing the incorporation of deoxynucleotide triphosphates (dNTPs) into the growing DNA strand. The crystal structure studies reveal that this compound effectively blocks the binding of dCTP to Pol α by inducing a conformational change that rotates the template guanine, thereby inhibiting its incorporation into DNA .
Key Findings:
- Specificity: this compound exhibits a higher inhibitory effect on Pol α compared to other polymerases like Pol ε, indicating a selective mechanism of action .
- Cell Cycle Synchronization: Due to its ability to halt DNA synthesis at the G1/S border, this compound is utilized in laboratory settings to synchronize cell cultures for various experimental purposes .
Antitumor Activity
This compound has been explored for its potential as an antitumor agent due to its strong cytotoxic effects on human cancer cell lines. In vitro studies have demonstrated that this compound can effectively inhibit the growth of various tumor cells, making it a candidate for cancer treatment . However, clinical applications have been limited due to several factors:
- Low Solubility: this compound's poor solubility in aqueous solutions poses significant challenges for effective drug formulation.
- Rapid Clearance: The compound is quickly metabolized and cleared from the bloodstream, primarily due to hepatic degradation via cytochrome P-450 enzymes .
Clinical Studies and Limitations
Clinical trials conducted by the European Organization for Research and Treatment of Cancer have highlighted the limitations of this compound as an antitumor drug. Although it demonstrated initial promise in preclinical models, the challenges associated with its pharmacokinetics have hindered its development into a viable therapeutic option. Over 50 structural modifications aimed at enhancing solubility have been attempted; however, none have successfully retained the compound's inhibitory and antitumor properties .
Comparative Biological Activity
The following table summarizes key studies on this compound's biological activity compared to other known inhibitors:
Compound | Target | Activity | Limitations |
---|---|---|---|
This compound | B-family DNA polymerases | Potent inhibitor; antitumor activity | Low solubility; rapid clearance |
Cytarabine | DNA polymerase | Effective in hematological malignancies | Resistance development |
Doxorubicin | Topoisomerase II | Broad-spectrum antitumor activity | Cardiotoxicity |
Case Studies
- In Vitro Studies on Tumor Cell Lines:
- Cell Cycle Analysis:
特性
IUPAC Name |
(1S,2S,5R,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3/t13-,14+,15-,16+,17-,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFOAYPPHIUXJR-APNQCZIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]([C@@]([C@@H]1CC[C@@H]3[C@@]24CC[C@@]([C@H](C3)C4)(CO)O)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5036711 | |
Record name | Aphidicolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5036711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38966-21-1, 69926-98-3 | |
Record name | Aphidicolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38966-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aphidicolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038966211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Aphidicolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069926983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aphidicolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5036711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APHIDICOLIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B3F8QW8TU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | APHIDICOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/192TJ6PP19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。